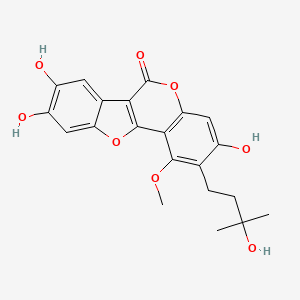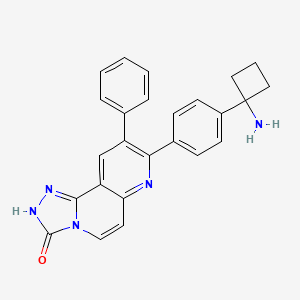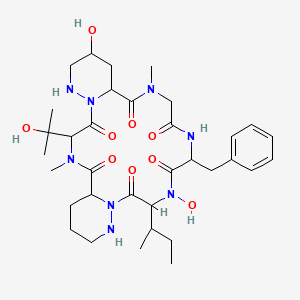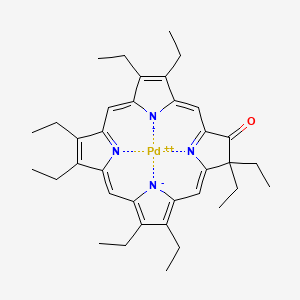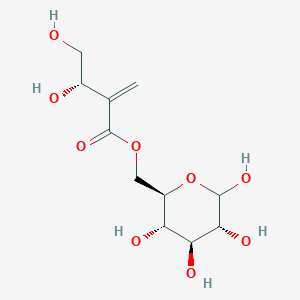
6-tuliposide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tuliposide B is a 6-O-acyl-D-glucose in which the 6-acyl group is specified as (3S)-3,4-dihydroxy-2-methylidenebutanoyl. A secondary metabolite with potent antibacterial activity, occurring specifically in tulip anthers. It has a role as a plant metabolite, an antibacterial agent and an antifungal agent. It is a 6-O-acyl-D-glucose and an enoate ester. It derives from a D-glucopyranose.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
6-Tuliposide B, found specifically in tulip anthers, exhibits potent antibacterial activity. Its molecular target and action mechanism are linked to a similarity with cnicin, suggesting that bacterial MurA might be a primary target. A study analyzing structure-activity relationships (SAR) with 6-tuliposide B analogues highlighted that compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties demonstrate significant antibacterial activity (Shigetomi et al., 2010).
Synthesis and Enzymatic Processes
The total synthesis of 6-tuliposide B, an antimicrobial compound from tulip, has been achieved, providing insights into chemical processes behind its production (Shigetomi et al., 2008). Moreover, the enzymatic synthesis of 1-tuliposide A from 6-tuliposide B via tuliposide-converting enzymes (TCEs) has been established, offering an efficient way to access this compound (Nomura et al., 2018).
Molecular Diversity in Conversion Enzymes
Research has identified various isozymes of tuliposide B-converting enzyme (TCEB) in tulip, indicating a complex enzymatic system for converting 6-tuliposide B into the antibacterial lactone, tulipalin B. These isozymes are specific to different tissues, such as tulip pollen and roots, demonstrating the plant's sophisticated use of these enzymes (Nomura et al., 2018).
Antimicrobial Tuliposide B Production in Anthers
6-Tuliposide B is produced in a tissue- and stage-specific manner within tulip anthers. This production is not related to pollen fertility and occurs for a limited period before flowering, suggesting a defense strategy to protect pollens from bacterial contamination (Shoji et al., 2005).
Environmental Process for Preparation of Antimicrobial Compounds
An environmentally friendly process has been developed for preparing the antimicrobial compound tulipalin B from tulip biomass using a one-step enzyme reaction. This method avoids the use of petroleum-derived solvents, offering a sustainable approach to harnessing tulipalin B's antibacterial properties (Nomura et al., 2015).
Eigenschaften
Produktname |
6-tuliposide B |
|---|---|
Molekularformel |
C11H18O9 |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (3S)-3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(13)2-12)10(17)19-3-6-7(14)8(15)9(16)11(18)20-6/h5-9,11-16,18H,1-3H2/t5-,6-,7-,8+,9-,11?/m1/s1 |
InChI-Schlüssel |
FMHJNIRDGYFPEC-CHICSPHLSA-N |
Isomerische SMILES |
C=C([C@@H](CO)O)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Kanonische SMILES |
C=C(C(CO)O)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Synonyme |
6-tuliposide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



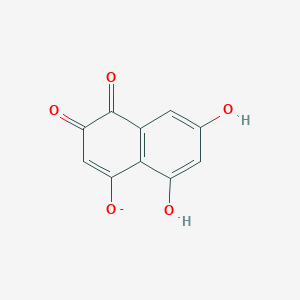
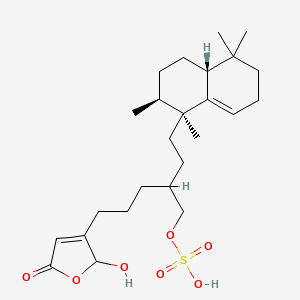
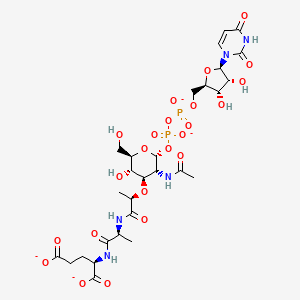
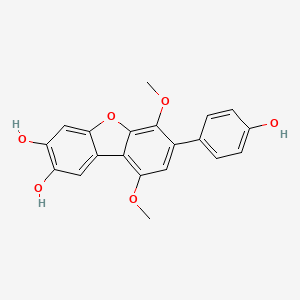
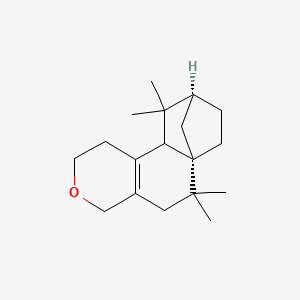

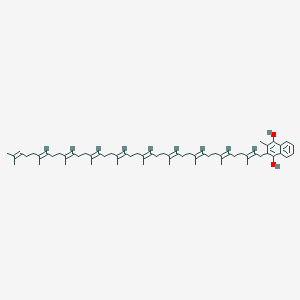
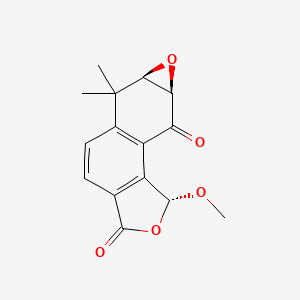
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
